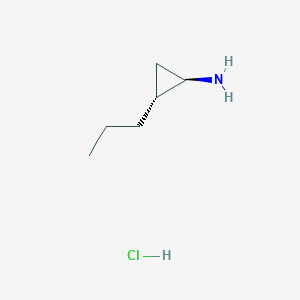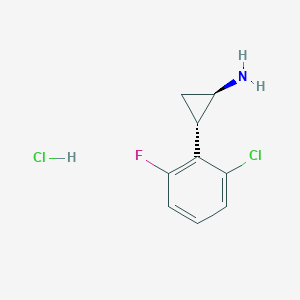
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
描述
Rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans, commonly known as trans-CPF, is a chemical compound that has been extensively studied for its potential use in scientific research. Trans-CPF is a cyclopropane derivative that has been shown to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. In
作用机制
The exact mechanism of action of trans-CPF is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter release. Trans-CPF has been shown to inhibit the release of dopamine and glutamate, which could be related to its effects on ion channels. Additionally, trans-CPF has been shown to inhibit the activity of the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
Trans-CPF has been shown to have a variety of biochemical and physiological effects. Studies have shown that trans-CPF can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in a variety of neurological processes. Additionally, trans-CPF has been shown to inhibit certain ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.
实验室实验的优点和局限性
One advantage of using trans-CPF in lab experiments is its well-established synthesis method, which allows for the production of high yields of the compound. Additionally, trans-CPF has been extensively studied, which means that there is a wealth of literature available on its potential uses and mechanisms of action. One limitation of using trans-CPF in lab experiments is that its effects on the nervous system are not fully understood, which could make it difficult to interpret results.
未来方向
There are several potential future directions for research on trans-CPF. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, further research could be done to elucidate the exact mechanisms of action of trans-CPF, which could lead to the development of more effective treatments for these disorders. Finally, research could be done to explore the potential uses of trans-CPF in other areas of science, such as materials science and catalysis.
科学研究应用
Trans-CPF has been studied extensively for its potential use in scientific research. One area of interest is its effect on neurotransmitter release. Studies have shown that trans-CPF can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in a variety of neurological processes. Additionally, trans-CPF has been shown to inhibit certain ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.
属性
IUPAC Name |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXPJWWSZHZJSB-KPSHTFFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans | |
CAS RN |
1807916-69-3 | |
| Record name | rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





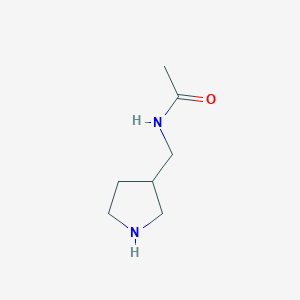

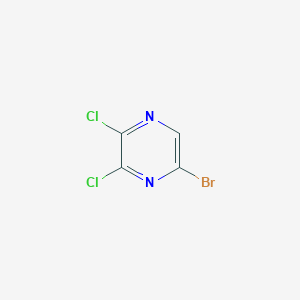

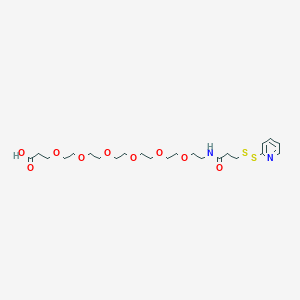

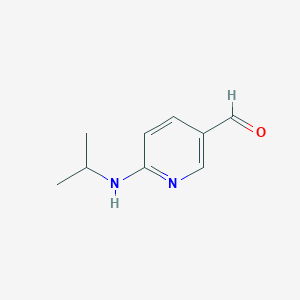

![(1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B3247432.png)
